1-(Oxetan-3-yl)-1h-pyrazol-3-amine

Drug Discovery Medicinal Chemistry Physicochemical Properties

SAR studies on kinase inhibitors are often derailed by poor solubility and metabolic stability of lead compounds. 1-(Oxetan-3-yl)-1H-pyrazol-3-amine directly addresses this bottleneck. It is a heterocyclic building block engineered to overcome these common pitfalls while maintaining critical target engagement. - 3-Aminopyrazole Motif: Functions as a designed hinge-binder, making it a foundational core for generating potent kinase inhibitors, particularly against FLT3. - Oxetane Bioisostere: The N1-oxetane substituent is a validated bioisostere for carbonyl and gem-dimethyl groups. Its incorporation simultaneously enhances aqueous solubility and metabolic stability, improving the drug-like properties of your leads. - Strategic Scaffold: Its precise 3-amine, N1-oxetane substitution pattern offers a unique vector for chemical space exploration, enabling matched molecular pair analyses to rapidly assess the impact of oxetane incorporation on your chemotype.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 2137931-24-7
Cat. No. B2951536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxetan-3-yl)-1h-pyrazol-3-amine
CAS2137931-24-7
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESC1C(CO1)N2C=CC(=N2)N
InChIInChI=1S/C6H9N3O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2,(H2,7,8)
InChIKeyXOQLCZBSKWTPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxetan-3-yl)-1H-pyrazol-3-amine for Kinase Inhibitor Research


1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a heterocyclic building block combining a pyrazole core with an oxetane substituent . It is a foundational amine for constructing complex molecules, notably in kinase inhibitor discovery [1]. The oxetane ring is a well-established bioisostere known to enhance aqueous solubility and metabolic stability [2].

1-(Oxetan-3-yl)-1H-pyrazol-3-amine: Why Analogs Are Not Direct Substitutes


While other amino-pyrazoles exist, the precise substitution pattern on the pyrazole ring is critical for bioactivity. The 3-amine group is a key pharmacophore for kinase hinge-binding, and its position relative to the N1-oxetane substituent creates a unique vector for chemical space exploration [1]. Replacing this compound with an isomer, such as 1-(oxetan-3-yl)-1H-pyrazol-4-amine or 1-(oxetan-3-yl)-1H-pyrazol-5-amine, alters the geometry and electronic properties of the scaffold, leading to different selectivity profiles and synthetic outcomes in structure-activity relationship (SAR) studies [2]. The specific combination of the N1-oxetane and C3-amine in 1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a distinct entry point for building focused libraries that require this precise spatial arrangement for target engagement [3].

1-(Oxetan-3-yl)-1H-pyrazol-3-amine: Performance and Physicochemical Properties


Oxetane Modification Enhances Solubility and Lowers Lipophilicity

Incorporating the oxetane moiety into the pyrazole scaffold, as in 1-(Oxetan-3-yl)-1H-pyrazol-3-amine, is a validated strategy to improve physicochemical properties. When compared to compounds containing a gem-dimethyl group—a common lipophilic substituent—the oxetane unit reduces lipophilicity and increases aqueous solubility [1]. This property-based optimization is crucial for enhancing drug-likeness and reducing off-target promiscuity associated with high lipophilicity [2].

Drug Discovery Medicinal Chemistry Physicochemical Properties

Key Intermediate for Potent FLT3 Kinase Inhibitors

The pyrazole-3-amine scaffold is a core structural element in potent FLT3 inhibitors [1]. A derivative of this compound class, LT-850-166, demonstrated an IC50 of 0.22 nM against FLT3-ITD and showed strong anti-proliferative effects in AML cell lines (MV4-11 IC50 = 0.44 nM) [2]. This potency is directly linked to the 3-aminopyrazole moiety, which is a privileged hinge-binding motif in kinase inhibitor design. 1-(Oxetan-3-yl)-1H-pyrazol-3-amine provides the exact same core for building these inhibitors, whereas analogs like 1-(oxetan-3-yl)-1H-pyrazol-4-amine cannot adopt the same binding pose [3].

Kinase Inhibitors Oncology FLT3

Enhanced Metabolic Stability with Oxetane Scaffolds

The oxetane ring is a well-documented metabolic soft spot blocker, particularly against oxidative metabolism by cytochrome P450 enzymes [1]. Compounds containing the oxetane-pyrazole motif, like 1-(Oxetan-3-yl)-1H-pyrazol-3-amine, are expected to exhibit improved metabolic stability in liver microsome assays compared to unsubstituted or alkyl-substituted pyrazoles [2]. This is a direct consequence of the oxetane's ability to shield metabolically labile sites or alter the overall electronic properties of the molecule .

Metabolic Stability ADME Drug Metabolism

1-(Oxetan-3-yl)-1H-pyrazol-3-amine: Applications in Kinase Inhibitor and Chemical Biology Research


Lead Optimization for Kinase Inhibitors

1-(Oxetan-3-yl)-1H-pyrazol-3-amine is a privileged core for generating potent kinase inhibitors, particularly against targets like FLT3 [1]. Its 3-aminopyrazole motif is designed to bind the kinase hinge region. The oxetane substituent simultaneously improves solubility and metabolic stability, mitigating common pitfalls in kinase inhibitor development [2]. This makes it an ideal starting material for synthesizing focused libraries aimed at overcoming resistance mutations, as seen with FLT3-ITD inhibitors [3].

Physicochemical Optimization via Bioisostere Replacement

This compound is a strategic choice for medicinal chemists seeking to improve the drug-like properties of their leads. The oxetane group serves as a bioisostere for carbonyl, gem-dimethyl, or other lipophilic groups, offering a way to reduce LogP and enhance aqueous solubility without significant loss of potency [1]. Researchers can use 1-(Oxetan-3-yl)-1H-pyrazol-3-amine to conduct matched molecular pair analyses and rapidly assess the impact of oxetane incorporation on their specific chemotype [2].

Building Block for Chemical Biology Probes

The presence of a primary amine (NH2) on the pyrazole ring makes this compound an excellent nucleophile for various bioconjugation and functionalization strategies [1]. It can be readily converted into amides, sulfonamides, ureas, or used in reductive amination reactions to create diverse chemical probes. Its enhanced physicochemical profile, conferred by the oxetane ring, increases the likelihood that resulting probes will be cell-permeable and metabolically stable, improving their utility in cellular assays [2].

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